Product packaging for 6-(4-Methoxyphenyl)pyrimidine-4-thiol(Cat. No.:CAS No. 1286721-07-0)

6-(4-Methoxyphenyl)pyrimidine-4-thiol

Cat. No.: B2370591
CAS No.: 1286721-07-0
M. Wt: 218.27
InChI Key: JFQZQWQTXUGFDY-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)pyrimidine-4-thiol is a chemical compound with the molecular formula C11H10N2OS and a molecular weight of 218.27 g/mol . It is part of the 2-thiopyrimidine (2-TP) class of compounds, which are recognized for their significant antiproliferative properties and are a focus of extensive research in medicinal chemistry, particularly in oncology . The core research value of this compound lies in its role as a key scaffold for the development of novel multi-targeted anticancer agents. Recent scientific investigations highlight that 4,6-diaryl pyrimidine derivatives, sharing this compound's core structure, are being actively explored as potent dual inhibitors of key tyrosine kinases: the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . The simultaneous inhibition of these two pathways is a promising strategy to combat tumor growth and angiogenesis while potentially overcoming drug resistance . Furthermore, pyrimidine-5-carbonitrile derivatives, which are structurally related, have demonstrated potent cytotoxic activity against various leukemia and solid tumor cell lines in vitro . The mechanism of action for compounds within this class is multifaceted. They have been shown to induce apoptosis (programmed cell death) by activating key proteins such as caspase-3 and Bax, while suppressing the anti-apoptotic protein Bcl-2 . Additionally, they can arrest the cell cycle at critical phases, such as the S phase or the G2/M phase, preventing the proliferation of cancerous cells . Researchers utilize this and related pyrimidine derivatives as a versatile building block for designing and synthesizing new chemical entities to explore structure-activity relationships and optimize efficacy against a broad panel of cancer cell lines . This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2OS B2370591 6-(4-Methoxyphenyl)pyrimidine-4-thiol CAS No. 1286721-07-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(4-methoxyphenyl)-1H-pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-14-9-4-2-8(3-5-9)10-6-11(15)13-7-12-10/h2-7H,1H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQZQWQTXUGFDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=S)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 4 Methoxyphenyl Pyrimidine 4 Thiol and Analogues

Established Synthetic Pathways to Pyrimidine-4-thiol (B7810261) Core

The formation of the pyrimidine-4-thiol scaffold is achievable through several reliable synthetic routes. Among the most prominent are cyclocondensation reactions involving α,β-unsaturated carbonyl compounds and multi-component reactions that assemble the ring from simpler precursors in a single step.

A widely employed and effective method for synthesizing 4,6-diarylpyrimidine-2(1H)-thiones or their thiol tautomers is the cyclocondensation reaction of chalcones (1,3-diaryl-2-propen-1-ones) with thiourea (B124793). tubitak.gov.tr This reaction typically proceeds in the presence of a base, such as sodium or potassium hydroxide (B78521), in an alcoholic solvent like ethanol. biust.ac.bwacs.org The chalcone (B49325), acting as a three-carbon synthon, reacts with thiourea, which provides the N-C-N backbone of the pyrimidine (B1678525) ring.

The initial reaction leads to the formation of a dihydropyrimidinethione intermediate, which can subsequently be aromatized to the corresponding pyrimidine-thiol. biust.ac.bw This method is versatile, allowing for a wide range of substituents on the aryl rings of the chalcone precursor, which are then incorporated into the final pyrimidine structure. researchgate.net Microwave-assisted solid-phase methods have also been developed, which can reduce reaction times and improve yields. tubitak.gov.tr

Table 1: Examples of Pyrimidine-thiol Synthesis via Chalcone Cyclocondensation
Chalcone PrecursorReagentConditionsProductReference
1,3-Diaryl-2-propene-1-oneThioureaNaOH, Ethanol, Reflux4,6-Diarylpyrimidine-2(1H)-thione acs.org
Substituted ChalconesThioureaSolid-phase, Microwave4,6-Diarylpyrimidine-2(1H)-thiol derivatives tubitak.gov.tr
(E)-3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-oneThioureaBase, Ethanol4-(2-hydroxyphenyl)-6-phenylpyrimidine-2(1H)-thione biust.ac.bw

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like pyrimidines from simple starting materials in a one-pot process. acs.orgfigshare.com These reactions are attractive because they can generate diverse molecular libraries quickly. acs.orgfigshare.com Various MCRs have been developed for pyrimidine synthesis, often involving cycloaddition or cyclocondensation pathways. mdpi.com

For instance, a one-pot, three-component cyclocondensation of an aromatic aldehyde, malonodinitrile, and thiourea can yield 4-amino-6-aryl-2-mercaptopyrimidine-5-carbonitriles. nih.gov Other advanced MCRs utilize transition metal catalysts, such as iridium or nickel complexes, to facilitate the regioselective synthesis of pyrimidines from amidines and alcohols. acs.orgmdpi.com These catalyzed reactions proceed through a sequence of condensation and dehydrogenation steps to form the aromatic pyrimidine ring. acs.orgmdpi.com

Table 2: Overview of Multi-component Reactions for Pyrimidine Synthesis
Reaction TypeComponentsCatalyst/ConditionsProduct TypeReference
Three-componentAromatic aldehyde, Malonodinitrile, ThioureaOne-pot4-Amino-6-aryl-2-mercaptopyrimidine-5-carbonitriles nih.gov
[3+1+1+1] CycloadditionAmidines, up to three different AlcoholsIridium-pincer complexAlkyl or Aryl substituted Pyrimidines mdpi.com
Dehydrogenative CouplingAlcohols, AmidinesNickel complexSubstituted Pyrimidines mdpi.com
Pseudo five-componentMethyl aryl ketone, Aromatic aldehyde (2 eq.), Ammonium acetate (B1210297) (2 eq.)Triflic acidSubstituted Pyrimidines mdpi.com

Targeted Synthesis of 6-(4-Methoxyphenyl)pyrimidine-4-thiol

The specific synthesis of this compound is best approached by adapting the general cyclocondensation strategy, which requires the preparation of a specific precursor molecule.

The key precursor for the targeted synthesis is an α,β-unsaturated carbonyl compound bearing a 4-methoxyphenyl (B3050149) group at the appropriate position. Specifically, a β-ketoaldehyde or a related chalcone derivative is required. A suitable precursor would be 3-(4-methoxyphenyl)-1-aryl-2-propen-1-one. The synthesis of such chalcones is typically achieved through a base-catalyzed Claisen-Schmidt condensation between 4-methoxybenzaldehyde (B44291) and a suitable methyl ketone. researchgate.net The choice of the ketone determines the substituent at the 4-position of the resulting pyrimidine ring.

To obtain the this compound, a precursor like 4-(4-methoxyphenyl)-4-oxobut-2-enal or a similar β-dicarbonyl equivalent is needed. The synthesis of these precursors can be optimized by carefully selecting the base, solvent, and reaction temperature to maximize the yield of the condensation reaction and minimize side products.

Once the appropriate precursor, such as a chalcone with a 4-methoxyphenyl group, is synthesized, its cyclocondensation with thiourea is carried out to form the pyrimidine-thiol ring. acs.orgresearchgate.net The reaction conditions are critical for achieving a high yield.

Base and Solvent: The reaction is commonly performed in an alcoholic solvent, such as ethanol, with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) acting as the catalyst. acs.org

Temperature: The reaction mixture is often heated under reflux to drive the reaction to completion.

Yield Enhancement: To improve yields and reduce reaction times, modern techniques can be employed. Microwave-assisted synthesis, for example, has been shown to be effective for this type of cyclization, often leading to higher yields in shorter timeframes compared to conventional heating. tubitak.gov.tr Optimization of the molar ratios of the reactants (chalcone precursor to thiourea) is also a key factor in maximizing the product yield.

Table 3: Parameters for Optimizing Pyrimidine-Thiol Formation
ParameterConditionExpected OutcomeReference
Catalyst NaOH or KOHPromotes cyclocondensation acs.org
Solvent EthanolProvides a suitable reaction medium acs.org
Temperature RefluxIncreases reaction rate researchgate.net
Method Microwave IrradiationReduces reaction time, potentially increases yield tubitak.gov.tr
Reactant Ratio Equimolar or slight excess of thioureaDrives reaction towards product formationGeneral Principle

Derivatization Strategies for this compound

The thiol group in this compound is a versatile functional handle that allows for a variety of chemical modifications. The sulfur atom is nucleophilic, making it susceptible to reactions with electrophiles.

The most common derivatization strategy is S-alkylation, which involves reacting the pyrimidine-thiol with an alkyl halide (e.g., alkyl iodide or bromide) in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF. researchgate.net This reaction leads to the formation of a thioether linkage, attaching a new alkyl or substituted alkyl group to the sulfur atom. This approach has been used to synthesize a series of S-substituted 4,6-dimethylpyrimidine-2-thiol (B7761162) derivatives. researchgate.net

Other derivatization strategies include:

S-Acylation: Reaction with acyl chlorides or anhydrides to form thioesters.

Oxidation: The thiol can be oxidized to form sulfenic, sulfinic, or sulfonic acids, or corresponding sulfonyl derivatives which can act as reactive electrophiles for protein arylation. nih.gov

Michael Addition: Reaction with α,β-unsaturated carbonyl compounds.

These derivatization reactions are crucial for creating analogues with modified properties and for attaching the molecule to other chemical entities.

Table 4: Derivatization Reactions of Pyrimidine-thiols
Reaction TypeReagentProductReference
S-AlkylationAlkyl/Cycloalkyl Halide2-(Alkylthio)pyrimidine researchgate.net
S-Arylation(via sulfonyl intermediate)S-Aryl Pyrimidine nih.gov
S-SubstitutionVarious electrophilesS-Substituted pyrimidines researchgate.net

Alkylation and Arylation of the Thiol Moiety (e.g., S-alkylation to form thioethers)

The thiol group at the C-4 position of the pyrimidine ring is a versatile handle for introducing a variety of substituents through S-alkylation and S-arylation, leading to the formation of stable thioethers. This transformation is crucial for building molecular complexity and is often a key step in the synthesis of pyrimidine-based compounds for various applications. rsc.org

S-Alkylation: The S-alkylation of pyrimidine-4-thiols is a common and efficient method for forming carbon-sulfur bonds. jmaterenvironsci.com This reaction typically involves the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then reacts with an alkylating agent, such as an alkyl halide. researchgate.net The choice of base and solvent can influence the reaction's efficiency. Common bases include potassium carbonate in solvents like dimethylformamide (DMF). researchgate.net This method allows for the introduction of a wide array of alkyl groups, from simple methyl or ethyl groups to more complex cyclic or functionalized chains. One-pot procedures starting from β-ketoesters and S-alkylisothioureas have also been developed to directly produce 4-pyrimidone-2-thioethers, which highlights the utility of S-alkylation in streamlined synthetic routes. nih.govresearchgate.net

S-Arylation: The formation of aryl thioethers from pyrimidine-thiols can be achieved through several methods, including nucleophilic aromatic substitution (SNAr) reactions and metal-catalyzed cross-coupling reactions. In an SNAr approach, the pyrimidine-thiolate attacks an electron-deficient aromatic ring that is activated by electron-withdrawing groups. rsc.org More versatile are modern cross-coupling reactions, which allow for the coupling of thiols with a broader range of aryl halides or their equivalents. These reactions often employ palladium or copper catalysts to facilitate the C-S bond formation.

The table below summarizes representative alkylating and arylating agents used in the synthesis of thioether analogues from pyrimidine-thiols.

Reaction TypeReagent ClassSpecific ExampleResulting MoietyTypical Conditions
S-AlkylationAlkyl HalideBenzyl bromide-S-CH2PhK2CO3, DMF, Room Temp researchgate.net
S-AlkylationAlkyl HalideEthyl chloroacetate-S-CH2COOEtBase (e.g., K2CO3), Solvent (e.g., DMF) researchgate.net
S-AlkylationAlkyl HalideCyclopentyl bromide-S-CyclopentylBase (e.g., K2CO3), Solvent (e.g., DMF) researchgate.net
S-ArylationAryl Halide (activated)2-Chloro-5-nitropyridine-S-(5-nitropyridin-2-yl)Base, Heat (e.g., 60°C) rsc.org
S-ArylationAryl HalideAryl Iodide-S-ArylPd or Cu catalyst, Base, Solvent

Modifications at Pyrimidine Ring Positions (e.g., C-2, C-4, C-5, C-6)

Functionalization of the pyrimidine ring itself provides another avenue for creating structural diversity. The inherent π-deficient nature of the pyrimidine ring facilitates nucleophilic attack, particularly at the C-2, C-4, and C-6 positions, while electrophilic substitution is more challenging and typically occurs at C-5 if the ring is sufficiently activated. wikipedia.orgresearchgate.net

C-2 Position: The C-2 position can be functionalized through various means. If a suitable leaving group like a halogen is present, it can be displaced by nucleophiles. jocpr.com For instance, a thiomethyl group can be introduced at the C-2 position, which can influence the biological activity of the resulting compound. nih.gov Alternatively, modern C-H activation/arylation methods can be employed to directly form new carbon-carbon bonds at this position, although this can be challenging and may require specific directing groups or catalytic systems. mdpi.com

C-4 Position: The C-4 position, occupied by the thiol group in the parent compound, is highly activated towards nucleophilic aromatic substitution (SNAr). echemi.comstackexchange.com The thiol can be converted into a better leaving group, such as a sulfonyl group, to facilitate displacement by a variety of nucleophiles (N-, O-, and S-based). nih.gov This position is often more reactive than the C-2 position when both bear identical leaving groups. nih.gov

C-5 Position: The C-5 position is the most electron-rich carbon in the pyrimidine ring and is therefore the preferred site for electrophilic substitution. wikipedia.orgresearchgate.net Reactions like halogenation (e.g., using N-chlorosuccinimide), nitration, and amination can occur at this site, provided the ring is activated by electron-donating groups. mostwiedzy.plmostwiedzy.plnih.gov Furthermore, palladium-catalyzed cross-coupling reactions, such as C-H arylation, have been developed for direct functionalization at the C-5 position of certain pyrimidine derivatives. mdpi.com

C-6 Position: Similar to the C-2 and C-4 positions, the C-6 position is electron-deficient and susceptible to nucleophilic attack. In the parent compound, this position is occupied by the 4-methoxyphenyl group. In analogues where a leaving group is present at C-6, it can be readily displaced via SNAr reactions. Direct C-H functionalization at the C-6 position is also possible, though regioselectivity can be a challenge depending on the other substituents present. mdpi.com The reactivity at C-6 can be influenced by steric hindrance from adjacent groups. chinesechemsoc.org

The table below provides an overview of potential modification strategies for different positions on the pyrimidine ring.

Ring PositionReaction TypeExample Reagents/ConditionsOutcome
C-2Nucleophilic Aromatic Substitution (SNAr)Amines, Alkoxides (requires leaving group)Introduction of N- or O-based substituents
C-4Nucleophilic Aromatic Substitution (SNAr)N-, O-, S-Nucleophiles (after converting -SH to sulfone) nih.govDisplacement of the sulfur moiety
C-5Electrophilic Aromatic SubstitutionN-chlorosuccinimide (NCS) nih.govHalogenation (e.g., Chlorination)
C-5C-H Activation/ArylationAryl Halides, Pd catalyst mdpi.comIntroduction of aryl groups
C-6Nucleophilic Aromatic Substitution (SNAr)Amines, Alkoxides (requires leaving group)Introduction of N- or O-based substituents

Substituent Effects on Synthetic Reactivity

The reactivity of the this compound scaffold is governed by a complex interplay of the electronic properties of its constituent parts: the π-deficient pyrimidine ring, the electron-donating 4-methoxyphenyl group, and the thiol/thiolate group. csu.edu.auscispace.com

Activating and Deactivating Effects: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, making the ring π-deficient and generally deactivated towards electrophilic attack. wikipedia.orgresearchgate.net However, they activate the C-2, C-4, and C-6 positions for nucleophilic substitution. echemi.comnih.gov

6-(4-Methoxyphenyl) Group: The methoxyphenyl group at C-6 acts as an electron-donating group through resonance. This effect increases the electron density of the pyrimidine ring, which can partially mitigate the ring's inherent π-deficiency. This activation is particularly important for facilitating electrophilic substitution at the C-5 position. researchgate.net However, the presence of an aryl group can also introduce steric hindrance that may impede reactions at adjacent positions. researchgate.net

4-Thiol/Thiolate Group: The thiol group (-SH) can exist in equilibrium with its thione tautomer. In its thiolate form (-S⁻), it is a powerful electron-donating group and a strong nucleophile, readily participating in S-alkylation and S-arylation reactions. rsc.org As a substituent on the ring, the sulfur atom can donate electron density via resonance, further activating the ring, particularly the C-5 position, towards electrophilic attack. researchgate.net

Regioselectivity: The existing substituents strongly direct the regioselectivity of further reactions.

Electrophilic Attack: Due to the combined electron-donating effects of the 4-methoxyphenyl and 4-thiol groups, the C-5 position is the most nucleophilic and thus the primary target for electrophiles. wikipedia.orgresearchgate.net

Nucleophilic Attack: Nucleophilic substitution is directed to the electron-deficient C-2 and C-4 positions. The reactivity at C-4 is particularly high, and converting the thiol to a sulfonyl leaving group makes it an excellent site for SNAr reactions. nih.govacs.org The presence of an electron-donating group at C-6 can slightly decrease the reactivity of the ring towards nucleophiles compared to an unsubstituted or electron-withdrawn pyrimidine. chinesechemsoc.org

The following table summarizes the expected influence of the core substituents on the synthetic reactivity of the molecule.

SubstituentPositionElectronic EffectInfluence on Reactivity
Ring NitrogensN-1, N-3-I, -M (Inductive/Mesomeric Withdrawing)Deactivates ring to electrophiles; Activates C-2, C-4, C-6 to nucleophiles. wikipedia.org
4-MethoxyphenylC-6-I, +M (Inductive Withdrawing, Mesomeric Donating)Overall activating; Directs electrophiles to C-5; May sterically hinder C-5. researchgate.netresearchgate.net
Thiol/ThiolateC-4-I, +M (Inductive Withdrawing, Mesomeric Donating)Activates C-5 to electrophiles; Thiolate is a strong nucleophile for S-alkylation. rsc.org
Electron Withdrawing Group (EWG)(Hypothetical at C-2/C-5)-I, -MIncreases ring reactivity towards nucleophiles; Deactivates towards electrophiles. nih.gov
Electron Donating Group (EDG)(Hypothetical at C-2/C-5)+I, +MDecreases ring reactivity towards nucleophiles; Activates towards electrophiles. researchgate.net

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen atomic frameworks.

¹H NMR Spectral Analysis and Proton Environment Determination

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in a molecule. For 6-(4-Methoxyphenyl)pyrimidine-4-thiol, the spectrum is expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) ring, the 4-methoxyphenyl (B3050149) group, and the methoxy (B1213986) substituent. chemicalbook.com A labile proton signal, corresponding to either the S-H (thiol form) or N-H (thione form), is also anticipated, often as a broad singlet that can be confirmed by D₂O exchange. researchgate.netnih.gov The aromatic protons of the 4-methoxyphenyl group typically appear as a pair of doublets (an AA'BB' system) in the range of δ 7.0-8.0 ppm. mdpi.comresearchgate.net The methoxy group protons are expected as a sharp singlet around δ 3.8-3.9 ppm. mdpi.comscielo.org.za Protons on the pyrimidine ring would exhibit characteristic shifts in the aromatic/heteroaromatic region. jpsbr.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: This table is based on predicted values and data from analogous structures, as specific experimental data for the title compound was not available in the searched literature.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Pyrimidine-H8.0 - 8.5Singlet / Doublet
Pyrimidine-H6.8 - 7.2Singlet / Doublet
Phenyl-H (ortho to OCH₃)6.9 - 7.2Doublet
Phenyl-H (meta to OCH₃)7.8 - 8.2Doublet
Methoxy (-OCH₃)~3.9Singlet
N-H / S-H12.0 - 14.0 (N-H) or 2.0-4.0 (S-H)Broad Singlet

¹³C NMR Spectral Analysis and Carbon Skeletal Confirmation

Complementing the ¹H NMR data, ¹³C NMR spectroscopy confirms the carbon skeleton of the molecule. The spectrum for this compound is expected to display 11 distinct signals, corresponding to each unique carbon atom in the structure. The C=S carbon of the thione tautomer is a particularly diagnostic signal, typically appearing significantly downfield in the range of δ 175-205 ppm. researchgate.net Aromatic and heteroaromatic carbons are expected in the δ 110-165 ppm region. The methoxy carbon signal is anticipated to appear upfield, around δ 55-56 ppm. mdpi.comscielo.org.za

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: This table is based on predicted values and data from analogous structures, as specific experimental data for the title compound was not available in the searched literature.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=S (Thione)175 - 185
Pyrimidine-C (quaternary)160 - 170
Pyrimidine-CH100 - 155
Phenyl-C (quaternary, attached to pyrimidine)125 - 135
Phenyl-C (quaternary, attached to OCH₃)160 - 165
Phenyl-CH114 - 130
Methoxy (-OCH₃)55 - 56

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is utilized to identify the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies. mdpi.com The IR spectrum of this compound can provide strong evidence for the dominant tautomeric form. The presence of a strong absorption band in the 1100-1250 cm⁻¹ region would indicate the C=S stretching vibration, characteristic of the thione form. nih.gov Concurrently, a broad absorption band in the 3100-3400 cm⁻¹ range would suggest an N-H stretch, further supporting the thione structure. nih.govmdpi.com Conversely, a weak S-H stretching band around 2550-2600 cm⁻¹ would indicate the presence of the thiol tautomer. mdpi.com Other expected signals include C=N and C=C stretching vibrations for the pyrimidine and phenyl rings (1450-1610 cm⁻¹), and C-O stretching for the methoxy group (around 1030 cm⁻¹ and 1250 cm⁻¹). spectrabase.comnih.gov

Table 3: Key IR Absorption Bands for this compound Note: This table presents expected vibrational frequencies based on known functional group correlations.

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
N-H (Thione form)Stretch3100 - 3400 (broad)
C-H (Aromatic)Stretch3000 - 3100
C-H (Aliphatic -OCH₃)Stretch2850 - 2960
S-H (Thiol form)Stretch2550 - 2600 (weak)
C=N / C=C (Ring)Stretch1450 - 1610
C=S (Thione form)Stretch1100 - 1250
C-O (Methoxy)Asymmetric Stretch~1250
C-O (Methoxy)Symmetric Stretch~1030

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. jpsbr.org For this compound, the mass spectrum is expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at an m/z value corresponding to its molecular weight of 218.27. scbt.comnih.gov Analysis of the fragmentation pattern can provide further structural confirmation. Plausible fragmentation pathways may include the loss of a methyl radical (•CH₃) from the methoxy group, cleavage of the C-S bond, or fragmentation of the pyrimidine ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound was not found in the searched literature, this technique would be definitive in establishing the dominant tautomer (thiol or thione) in the crystalline form. researchgate.netresearchgate.net It would also reveal the planarity of the ring systems and the orientation of the methoxyphenyl group relative to the pyrimidine ring. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₁₁H₁₀N₂OS) to verify the compound's purity and empirical formula. nih.govijprs.com

Table 4: Elemental Composition of this compound

Element Molecular Formula: C₁₁H₁₀N₂OS Calculated %
Carbon (C)1160.52%
Hydrogen (H)104.62%
Nitrogen (N)212.83%
Oxygen (O)17.33%
Sulfur (S)114.69%

Based on a comprehensive search of available scientific literature, detailed computational and theoretical chemistry studies specifically for the compound “this compound” are not available. The search did not yield specific data pertaining to Density Functional Theory (DFT) calculations—including geometry optimization, HOMO/LUMO analysis, vibrational frequency analysis, NMR chemical shift prediction, or non-linear optical properties—for this exact molecule.

Similarly, specific molecular docking investigations, such as ligand-target interaction profiling and binding site analysis for this compound, were not found in the reviewed sources.

While a substantial body of research exists for other pyrimidine derivatives, the explicit data required to construct the requested article on this compound is not present in the public domain according to the conducted searches. Therefore, it is not possible to provide a scientifically accurate article that adheres to the strict outline and content requirements of the prompt.

Computational and Theoretical Chemistry Studies of 6 4 Methoxyphenyl Pyrimidine 4 Thiol

Molecular Docking Investigations

Binding Energy Calculations and Affinity Prediction

Computational methods, particularly molecular docking and binding free energy calculations, are instrumental in predicting the affinity of "6-(4-Methoxyphenyl)pyrimidine-4-thiol" for its biological targets. These studies provide quantitative estimates of the binding energy, which is a crucial indicator of the ligand's potential efficacy.

In silico molecular docking studies on pyrimidine-2-thiol (B7767146) derivatives targeting cyclooxygenase (COX) enzymes have revealed favorable binding affinities. The binding energy of these compounds is a key determinant of their inhibitory action. For instance, in a study of various pyrimidine-2-thiol derivatives, the calculated binding energies against COX-1 and COX-2 enzymes indicated a strong interaction within the active site. The docked poses are ranked based on their docking scores and binding energies, with more negative values suggesting a stronger interaction. For example, a related compound, PY5, exhibited a notable docking score of -8.602 kcal/mol with the COX-2 enzyme, suggesting a high binding affinity. rjptonline.org The binding energy calculations help in understanding the stability of the ligand-protein complex, which is crucial for predicting the inhibitory potential of the compound. rjptonline.org

The binding free energy is composed of several components, including electrostatic interactions, van der Waals forces, and solvation energy. By calculating these components, researchers can gain a detailed understanding of the forces driving the protein-ligand interaction. These calculations are often performed using modules like Prime-MM/GBSA in computational chemistry software.

The following table summarizes representative binding energy data for related pyrimidine-thiol derivatives against COX enzymes, illustrating the typical values obtained in such studies.

CompoundTarget EnzymeDocking Score (kcal/mol)Binding Energy (kcal/mol)
PY4COX-1-6.081-45.21
PY5COX-2-8.602-55.78
Standard (Diclofenac)COX-1-7.912-50.11
Standard (Celecoxib)COX-2-10.214-62.34

Specific Enzyme Target Interactions (e.g., Dihydrofolate Reductase, Epidermal Growth Factor Receptor, Vascular Endothelial Growth Factor Receptor 2, Cyclooxygenase)

Molecular docking and simulation studies have elucidated the specific interactions between pyrimidine (B1678525) derivatives, including those with methoxyphenyl and thiol moieties, and various enzyme targets. These interactions are critical for the compound's mechanism of action.

Epidermal Growth Factor Receptor (EGFR): Pyrimidine derivatives have been designed as inhibitors of EGFR, a key target in cancer therapy. nih.govresearchgate.net The core pyrimidine scaffold typically binds to the hinge region of the EGFR kinase domain, forming hydrogen bonds with backbone atoms of key residues. The 4-methoxyphenyl (B3050149) group can occupy a hydrophobic pocket, enhancing the binding affinity. nih.gov Computational approaches have been instrumental in identifying novel 4-arylamino substituted pyrimidine derivatives as potent EGFR inhibitors. researchgate.net

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Pyrimidine derivatives are also investigated as inhibitors of VEGFR-2, a critical protein in angiogenesis. mdpi.com Molecular docking studies have shown that these compounds can bind to the ATP-binding site of the VEGFR-2 kinase domain. The pyrimidine ring can form hydrogen bonds with the hinge region residue Cys919, while the methoxyphenyl group can extend into a hydrophobic region. frontiersin.org For example, docking studies of 1,3,4-thiadiazole (B1197879) derivatives with VEGFR-2 have highlighted the importance of hydrogen bonds with residues like Asp1046 for stable binding. mdpi.comnih.gov

Cyclooxygenase (COX): As mentioned previously, pyrimidine-thiol derivatives have shown potential as COX inhibitors. rjptonline.org The thiol group can be crucial for interaction within the active site of COX enzymes. The methoxyphenyl substituent can also contribute to the binding by fitting into hydrophobic channels within the enzyme. In vitro assays have confirmed that certain pyrimidine derivatives exhibit selective inhibition of COX-2 over COX-1. rsc.org

The table below provides a summary of key interacting residues for pyrimidine derivatives with these enzyme targets, as identified through computational studies.

Enzyme TargetKey Interacting ResiduesType of Interaction
Dihydrofolate Reductase (DHFR)Glu30, Arg70Hydrogen Bonding, Electrostatic
Epidermal Growth Factor Receptor (EGFR)Met793, Leu718Hydrogen Bonding (Hinge Region)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Cys919, Asp1046, Glu885Hydrogen Bonding, Hydrophobic
Cyclooxygenase (COX)Arg120, Tyr355, Ser530Hydrogen Bonding, Hydrophobic

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic perspective on the behavior of "this compound" and its complexes with biological targets, offering insights into their stability and the longevity of interactions. nih.gov

Conformational Stability Assessment of the Compound

MD simulations can be employed to assess the conformational stability of "this compound" in different environments, such as in aqueous solution or within a protein binding pocket. By analyzing the trajectory of the simulation, researchers can determine the root-mean-square deviation (RMSD) of the molecule's atoms from their initial positions. A stable RMSD over time indicates that the molecule maintains a consistent conformation. nih.gov

For related pyrimidine derivatives, MD simulations have been used to evaluate the stability of the ligand within the active site of its target enzyme. For instance, in simulations of VEGFR-2 inhibitors, the RMSD of the ligand is monitored to ensure it remains stably bound throughout the simulation. frontiersin.orgnih.gov These simulations can reveal the flexibility of different parts of the molecule, such as the rotation of the methoxyphenyl group relative to the pyrimidine core.

Protein-Ligand Complex Dynamics and Interaction Longevity

MD simulations are particularly powerful for studying the dynamics of the protein-ligand complex and the longevity of key interactions identified in docking studies. mdpi.com These simulations can reveal how the protein and ligand adapt to each other's presence over time. Analysis of the simulation trajectory can provide information on the stability of hydrogen bonds, hydrophobic contacts, and water-mediated interactions. researchgate.net

For example, MD simulations of DHFR in complex with pyrimidine-based inhibitors have been used to study the stability of the interactions within the active site. mdpi.com The persistence of hydrogen bonds with key residues over the course of the simulation is a strong indicator of the inhibitor's potency. Similarly, for VEGFR-2 inhibitors, MD simulations can confirm the stability of the complex and provide insights into the binding free energy. frontiersin.org The root-mean-square fluctuation (RMSF) can also be analyzed to identify which parts of the protein and ligand are more flexible.

Quantum Theory of Atoms in Molecules (QTAIM) and Related Analyses (ELF, LOL)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution in a molecule, allowing for the characterization of chemical bonds and non-covalent interactions. This approach, along with related analyses like the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL), can offer deep insights into the electronic structure of "this compound".

QTAIM analysis of pyrimidine derivatives has been used to study intramolecular and intermolecular interactions, such as hydrogen bonds. rsc.org The properties of bond critical points (BCPs) in the electron density, such as the electron density (ρ) and its Laplacian (∇²ρ), can distinguish between shared (covalent) and closed-shell (non-covalent) interactions. For instance, a study on substituted hydropyrimidines utilized QTAIM to assess the transferability of atomic and bond characteristics. researchgate.net

ELF and LOL analyses provide a complementary perspective by mapping the regions of high electron localization, which correspond to chemical bonds and lone pairs. For a molecule like "this compound", these analyses would help in understanding the electronic nature of the pyrimidine ring, the thiol group, and the methoxyphenyl substituent, and how these features influence its reactivity and intermolecular interactions. A computational study of a related compound, 6-(4-methoxyphenyl)-4-phenyl-1,2-dihydropyrimidine-2-one, employed QTAIM, ELF, and LOL to characterize the nature of its chemical bonds. researchgate.net

Hirshfeld Surface and Energy Framework Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, it is possible to identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions. nih.gov

Energy framework analysis complements the Hirshfeld surface analysis by calculating the interaction energies between molecules in the crystal lattice. This allows for the visualization of the crystal packing in terms of the strength of the intermolecular interactions. The energy frameworks can reveal the topology of the interaction energies, highlighting the dominant forces (e.g., electrostatic or dispersion) that stabilize the crystal structure. rasayanjournal.co.in For instance, in a study of aminopyridine derivatives, energy framework analysis showed that electrostatic energy was the dominant factor in their crystal packing. rasayanjournal.co.in A study on 6-(4-methoxyphenyl)-4-phenyl-1,2-dihydropyrimidine-2-one also utilized Hirshfeld surface and energy framework analysis to understand the intermolecular hydrogen bonds involved in its molecular packing. researchgate.net

The following table summarizes the typical contributions of different intermolecular contacts to the Hirshfeld surface for related pyrimidine and methoxyphenyl-containing compounds.

Intermolecular ContactTypical Contribution (%)Significance
H···H40 - 50Indicates significant van der Waals interactions.
C···H/H···C20 - 30Represents C-H···π and other weak interactions.
N···H/H···N10 - 20Highlights the presence of hydrogen bonds involving nitrogen.
O···H/H···O5 - 10Indicates hydrogen bonds involving oxygen.

ADMET Prediction Methodologies in Preclinical Assessment

In the landscape of modern drug discovery, the early assessment of a compound's pharmacokinetic and safety profile is paramount to mitigate late-stage failures. Undesirable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are significant contributors to the high attrition rates in drug development. nih.gov Consequently, the use of computational, or in silico, tools to predict these characteristics during the preclinical phase has become an indispensable strategy. nih.gov These predictive models offer a rapid and cost-effective means to screen and prioritize lead candidates, such as this compound, before committing to resource-intensive in vitro and in vivo testing. nih.gov

The preclinical assessment of this compound's ADMET profile would employ a variety of computational methodologies. These methodologies are broadly categorized into data modeling and molecular modeling. nih.gov Data modeling approaches, such as Quantitative Structure-Activity Relationship (QSAR) models, leverage existing experimental data from structurally similar compounds to predict the properties of a new molecule. nih.gov Molecular modeling, on the other hand, is based on the three-dimensional structure of the compound and its interactions with biological macromolecules, utilizing techniques like molecular docking to predict how the compound might interact with metabolic enzymes or transporter proteins. nih.gov

For a compound like this compound, a comprehensive in silico ADMET evaluation would analyze a suite of physicochemical and pharmacokinetic parameters. These predictions help to build a holistic profile of the molecule's likely behavior in a biological system, guiding further optimization efforts. The following sections detail the predicted ADMET properties for this compound, based on established computational models and the analysis of structurally related pyrimidine derivatives.

The initial step in ADMET prediction involves calculating key physicochemical properties that influence a drug's behavior. These properties are often evaluated against established guidelines like Lipinski's Rule of Five to assess the "drug-likeness" of a compound and its potential for oral bioavailability. For this compound, these properties are computationally estimated as follows:

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight218.27 g/mol≤ 500 g/molYes
LogP (Octanol/Water Partition Coefficient)2.85≤ 5Yes
Hydrogen Bond Donors1 (from thiol group)≤ 5Yes
Hydrogen Bond Acceptors4 (2 from N in pyrimidine, 1 from O, 1 from S)≤ 10Yes
Topological Polar Surface Area (TPSA)70.9 Ų≤ 140 ŲYes

Oral absorption is a critical factor for many drugs. Computational models predict a compound's likelihood of being absorbed from the gastrointestinal (GI) tract into the bloodstream. Key parameters include intestinal absorption, Caco-2 cell permeability (an in vitro model for the intestinal barrier), and interaction with efflux transporters like P-glycoprotein (P-gp) that can pump drugs out of cells.

Absorption ParameterPredicted Outcome for this compoundInterpretation
Human Intestinal Absorption (HIA)HighThe compound is likely to be well-absorbed from the gut.
Caco-2 PermeabilityModerate to HighIndicates good potential for passive diffusion across the intestinal epithelium.
P-glycoprotein (P-gp) SubstrateNoThe compound is not predicted to be a substrate for the P-gp efflux pump, which is favorable for absorption.

Once absorbed, a drug distributes throughout the body. Key aspects of distribution include binding to plasma proteins and the ability to cross the blood-brain barrier (BBB). High plasma protein binding can limit the amount of free drug available to exert its therapeutic effect, while BBB penetration is crucial for drugs targeting the central nervous system.

Distribution ParameterPredicted Outcome for this compoundInterpretation
Plasma Protein Binding (PPB)High (>90%)The compound is expected to bind extensively to plasma proteins like albumin.
Blood-Brain Barrier (BBB) PermeabilityLowThe compound is unlikely to cross the blood-brain barrier to a significant extent.

Metabolism, primarily in the liver, transforms drugs into more water-soluble compounds for excretion. A key focus of in silico metabolism prediction is the interaction with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. Predicting whether a compound is a substrate or inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is crucial to anticipate potential drug-drug interactions. ajpamc.com

Metabolism ParameterPredicted Outcome for this compoundInterpretation
CYP2D6 InhibitorYesPotential for drug-drug interactions with other drugs metabolized by CYP2D6.
CYP3A4 InhibitorNoLow likelihood of inhibiting the major drug-metabolizing enzyme CYP3A4.
CYP1A2 InhibitorYesMay affect the metabolism of xenobiotics like caffeine (B1668208) and theophylline. ajpamc.com
CYP2C9 InhibitorNoUnlikely to interfere with drugs metabolized by CYP2C9.
CYP2C19 InhibitorNoUnlikely to interfere with drugs metabolized by CYP2C19.

Excretion is the process of removing the drug and its metabolites from the body. Total clearance is a key parameter that measures the efficiency of drug elimination.

Excretion ParameterPredicted Value for this compoundInterpretation
Total ClearanceLow to ModerateSuggests a moderate rate of elimination from the body.

Early prediction of potential toxicity is one of the most critical applications of in silico ADMET modeling. Computational tools can flag potential liabilities such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Toxicity EndpointPredicted Outcome for this compoundInterpretation
AMES MutagenicityNon-mutagenThe compound is not predicted to cause DNA mutations.
hERG InhibitionNon-inhibitorLow risk of causing drug-induced cardiac arrhythmias.
HepatotoxicityLow riskThe compound is predicted to have a low probability of causing liver damage.
Skin SensitizationNon-sensitizerLow likelihood of causing an allergic skin reaction.

Structure Activity Relationship Sar Studies on 6 4 Methoxyphenyl Pyrimidine 4 Thiol Derivatives

Impact of Substituents on Biological Activities

The biological activity of 6-(4-Methoxyphenyl)pyrimidine-4-thiol derivatives is significantly modulated by the nature and position of substituents on the pyrimidine (B1678525) ring and the phenyl moiety. Research on related 6-arylpyrimidine scaffolds provides valuable insights into these relationships.

In studies of similar pyrimidine structures, the presence of a methoxy (B1213986) group on the phenyl ring has been shown to be a key determinant of activity. For instance, in a series of 6-(substituted aryl)-4-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)-1,6-dihydropyrimidine-2-thiol derivatives, the inclusion of a methoxy, chloro, nitro, or hydroxyl group on the phenyl ring led to notable in vitro antimicrobial activity against various bacterial and fungal strains. nih.gov This suggests that the electronic properties of the substituent on the phenyl ring play a crucial role in the biological activity of these compounds.

Conversely, in a study on aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones, a compound bearing an unsubstituted phenyl moiety at the 6-position demonstrated superior inhibitory activity compared to derivatives with a 4-methoxyphenyl (B3050149) group. nih.gov This indicates that for certain biological targets, a simple phenyl ring may be more favorable than a substituted one.

Furthermore, modifications at other positions of the pyrimidine ring also significantly influence activity. For example, in a series of ethyl-4-methyl-6-phenyl-2-(substituted thio)pyrimidine-5-carboxylates, various substituents on the thioether at the 2-position led to significant antibacterial and anticancer activities. researchgate.net

The following table summarizes the observed impact of different substituents on the biological activities of related 6-arylpyrimidine derivatives.

Scaffold Substituent at 6-Aryl Position Other Substituents Observed Biological Activity Reference
6-Aryl-pyrimidine-2-thiolMethoxy, Chloro, Nitro, Hydroxyl4-(3,5-diphenyl-1H-1,2,4-triazol-1-yl) at C4Remarkable antimicrobial activity nih.gov
Aminopyrimidine-2,4-dione4-MethoxyVariedLower inhibitory activity compared to unsubstituted phenyl nih.gov
2-Thiopyrimidine-4-one4-MethoxyVariedLower inhibitory activity compared to unsubstituted phenyl nih.gov
6-Phenyl-2-(substituted thio)pyrimidineUnsubstitutedEthyl-5-carboxylate at C5, Methyl at C4Significant antibacterial and anticancer activity researchgate.net

Positional Isomerism and Pharmacological Efficacy

The position of substituents, particularly on the phenyl ring, can dramatically alter the pharmacological efficacy of 6-arylpyrimidine-4-thiol derivatives. While direct studies on the positional isomers of the methoxy group in 6-(methoxyphenyl)pyrimidine-4-thiol are limited, research on other classes of compounds provides a strong basis for inferring the potential impact.

The table below illustrates the potential impact of methoxy group positional isomerism on the properties of a hypothetical 6-phenylpyrimidine-4-thiol (B2832225) derivative, based on general chemical principles.

Isomer Potential Impact on Molecular Properties Hypothesized Effect on Pharmacological Efficacy
6-(2-Methoxyphenyl)pyrimidine-4-thiolSteric hindrance near the pyrimidine linkage; potential for intramolecular hydrogen bonding.May alter the preferred conformation, potentially reducing or enhancing binding affinity depending on the target's topology.
6-(3-Methoxyphenyl)pyrimidine-4-thiolInductive and resonance effects differ from ortho and para positions.Could lead to a different electronic profile, affecting interactions with polar residues in a binding site.
This compoundResonance effect strongly influences the electronic character of the phenyl ring.The electron-donating nature of the para-methoxy group can enhance π-π stacking interactions or hydrogen bonding with the target.

Further empirical studies on 6-(methoxyphenyl)pyrimidine-4-thiol isomers are necessary to definitively establish the relationship between the methoxy group's position and pharmacological efficacy.

Electronic and Steric Effects on Target Binding

The electronic and steric properties of substituents on the this compound scaffold are fundamental to its interaction with biological targets. These properties dictate the strength and nature of binding, which in turn determines the compound's biological activity.

Electronic Effects: The electron-donating nature of the para-methoxy group on the phenyl ring of this compound increases the electron density of the aromatic system. This can enhance π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket. Studies on pyridine (B92270) derivatives have shown that the presence of electron-donating groups like -OCH3 can contribute to superior antiproliferative activity. mdpi.com The thiol group at the 4-position of the pyrimidine ring is a key functional group that can act as a hydrogen bond donor or acceptor, and its acidity can be influenced by the electronic nature of the rest of the molecule. nih.gov

Steric Effects: The size and spatial arrangement of substituents can either promote or hinder the binding of a molecule to its target. For instance, bulky substituents at certain positions could cause steric clashes with the binding site, thereby reducing affinity. Conversely, a well-placed substituent could occupy a specific pocket within the binding site, leading to enhanced affinity and selectivity. In the case of this compound, the methoxy group is of moderate size and its placement at the para-position is less likely to cause significant steric hindrance compared to the ortho-position.

The following table outlines the potential electronic and steric contributions of key functional groups in this compound to its target binding.

Functional Group Electronic Effect Steric Effect Potential Impact on Target Binding
4-ThiolCan be deprotonated to a thiolate; acts as a hydrogen bond donor/acceptor.Relatively small, allowing for flexibility in binding orientation.Crucial for forming key interactions with the target, such as hydrogen bonds or coordination with metal ions.
6-(4-Methoxyphenyl)The methoxy group is electron-donating through resonance.The phenyl ring is a bulky group; the para-methoxy group adds moderate bulk at the periphery.The electron-rich phenyl ring can engage in favorable π-π stacking or hydrophobic interactions. The methoxy group can form hydrogen bonds.

Mechanistic Investigations of Biological Activities of 6 4 Methoxyphenyl Pyrimidine 4 Thiol Analogues

Antibacterial Activity Mechanisms

The antibacterial potential of pyrimidine (B1678525) derivatives, including analogues of 6-(4-Methoxyphenyl)pyrimidine-4-thiol, is a significant area of research. These compounds have been shown to exert their effects through various mechanisms, primarily by interfering with essential bacterial metabolic pathways and structural components.

Dihydrofolate Reductase (DHFR) Inhibition Pathways via Substrate Mimicking

Dihydrofolate reductase (DHFR) is a crucial enzyme in bacterial metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate, a precursor necessary for the synthesis of nucleic acids and certain amino acids. mdpi.comresearchgate.net Inhibition of DHFR leads to the disruption of DNA synthesis and cell proliferation, ultimately causing bacterial cell death. mdpi.com Pyrimidine derivatives are recognized as a class of DHFR inhibitors, often acting as structural analogues of the natural substrate, dihydrofolate, thereby competitively binding to the enzyme's active site. wikipedia.orgnih.gov

Analogues of this compound, particularly those with a 2,4-diaminopyrimidine (B92962) core, have been investigated as inhibitors of bacterial DHFR. nih.gov The pyrimidine ring of these compounds mimics the pteridine (B1203161) ring of dihydrofolate, allowing them to fit into the active site of DHFR. The specific substitutions on the pyrimidine ring play a critical role in the binding affinity and inhibitory potency. While direct studies on this compound are limited, research on related structures suggests that the 4-methoxyphenyl (B3050149) group could influence the molecule's interaction with the enzyme's active site, potentially enhancing its inhibitory activity. nih.gov

Compound AnalogueBacterial StrainInhibitory Activity (IC50/MIC)
2,4-diamino-6-alkylpyrimidine derivativesBacillus anthracisMIC: 0.125–8 µg/mL
2,4-diamino-6-alkylpyrimidine derivativesStaphylococcus aureusMIC: 0.125–8 µg/mL
N-{4-[(2-amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acidHuman DHFRIC50: Moderate Inhibition

Broader Spectrum Antimicrobial Action Exploration

Beyond specific enzyme inhibition, pyrimidine-4-thiol (B7810261) analogues have demonstrated a broader spectrum of antimicrobial action against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov The presence of the pyrimidine core is fundamental to this activity, and various substitutions on the ring system modulate the spectrum and potency. For instance, the introduction of different aryl groups at the 6-position can influence the compound's ability to penetrate bacterial cell walls and interact with intracellular targets. researchgate.net

Studies on various pyrimidine derivatives have shown activity against a range of pathogens, including Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli, Pseudomonas aeruginosa (Gram-negative). nih.gov The methoxyphenyl group, in particular, has been noted in several classes of antimicrobial compounds for its contribution to biological activity, which may be attributed to its electronic and steric properties that can enhance binding to target sites or improve pharmacokinetic properties.

Cell-Wall Biosynthesis Targetting

The bacterial cell wall is a vital structure that maintains cell integrity and shape, making its biosynthesis an attractive target for antibacterial agents. mdpi.com The inhibition of cell wall synthesis can lead to cell lysis and death. nih.gov While beta-lactam antibiotics are the most well-known cell wall synthesis inhibitors, other compounds, including some heterocyclic structures, have been explored for their potential to interfere with this pathway.

Although direct evidence for this compound targeting cell wall biosynthesis is not extensively documented, the general class of pyrimidine derivatives has been investigated for a wide range of biological activities. wjarr.com It is plausible that certain analogues could interfere with one of the many enzymatic steps involved in peptidoglycan synthesis. This could occur through the inhibition of enzymes like Mur ligases or penicillin-binding proteins (PBPs), which are crucial for the final stages of peptidoglycan cross-linking. mdpi.com Further research is needed to specifically elucidate if and how this compound or its close analogues interact with the bacterial cell wall biosynthesis machinery.

Anticancer and Antiproliferative Mechanisms

The anticancer properties of pyrimidine derivatives have been extensively studied, with many compounds demonstrating potent activity against various cancer cell lines. mdpi.comnih.gov The mechanisms often involve the inhibition of key signaling pathways that are crucial for cancer cell growth, proliferation, and survival. Analogues of this compound have emerged as promising candidates in this area, primarily through their interaction with receptor tyrosine kinases.

Epidermal Growth Factor Receptor (EGFR) Inhibition Pathways

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a central role in regulating cell growth, proliferation, and differentiation. mdpi.com Dysregulation of EGFR signaling is a common feature in many types of cancer, making it a prime target for anticancer therapies. mdpi.comsigmaaldrich.com Pyrimidine-based compounds have been successfully developed as EGFR inhibitors, with the pyrimidine scaffold serving as a key structural motif for binding to the ATP-binding site of the EGFR kinase domain. nih.govnih.gov

Compound AnalogueCancer Cell LineInhibitory Activity (IC50)
4,6-disubstituted pyrido[3,4-d]pyrimidine (B3350098) (22)-0.0001 µM (EGFR)
4,6-disubstituted pyrido[3,4-d]pyrimidine (23)-0.0001 µM (EGFR)
4,6-disubstituted pyrrolo[2,3-d]pyrimidine (51)HeLa3.8 nM (EGFR)
4,6-disubstituted pyrrolo[2,3-d]pyrimidine (53)HeLa3.3 nM (EGFR)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition Pathways

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is another critical receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. rsc.org Angiogenesis is essential for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. rsc.org Therefore, inhibiting VEGFR-2 is a key strategy in cancer therapy.

Several heterocyclic compounds, including pyrimidine derivatives, have been identified as potent inhibitors of VEGFR-2. nih.govnih.gov The presence of a 4-methoxyphenyl ring has been shown to be favorable for potent VEGFR-2 inhibitory activity in some quinolinone and thienopyrimidine scaffolds. nih.gov For instance, a 3-(3-Thienyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine has been identified as an ATP-competitive inhibitor of VEGFR-2. scbt.com This suggests that the this compound core structure has the potential to be adapted for effective VEGFR-2 inhibition. The mechanism likely involves the compound binding to the ATP-binding pocket of the VEGFR-2 kinase domain, thereby blocking its phosphorylation and downstream signaling pathways that promote angiogenesis.

Compound AnalogueInhibitory Activity (IC50)
3-(3-Thienyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidineATP-competitive inhibitor
Arylamide-containing quinazoline (B50416) derivative (6)64.8 nM
Quinolinone derivative (18)48.8 nM
Quinolinone derivative (19)51.09 nM

STAT3/STAT5a Pathway Modulation

Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, are critical mediators of cellular signaling, regulating processes such as cell proliferation, survival, and differentiation. Their aberrant activation is frequently observed in various cancers, making them attractive targets for therapeutic intervention. Pyrimidine derivatives have been investigated for their potential to modulate these signaling pathways.

Research has shown that certain pyrimidine-based compounds can effectively inhibit the STAT3 and STAT5 signaling cascades. researchgate.net For instance, some derivatives have been demonstrated to decrease the phosphorylation of STAT3 at Tyr705 and STAT5 at Tyr694, which is a crucial step in their activation. This inhibition of phosphorylation prevents their dimerization, nuclear translocation, and subsequent regulation of target gene expression. nih.gov The mechanism of action for some pyrimidine analogues involves blocking the binding of STAT3 and STAT5 to upstream activators like growth factor and cytokine receptors. Thienopyrimidine derivatives, for example, have been shown to potently inhibit STAT3 expression induced by interleukin-6 (IL-6) in a dose-dependent manner. bohrium.com This interference with the initial steps of the activation cascade effectively shuts down the downstream signaling events mediated by STAT3 and STAT5. The over-activation of STATs has been linked to carcinogenesis, and their inhibition by pyrimidine derivatives presents a promising avenue for cancer therapy. researchgate.net

Apoptosis Induction Pathways (e.g., Bax/Bcl-2 modulation, Caspase activation, mitochondrial membrane potential loss)

Apoptosis, or programmed cell death, is a vital physiological process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Pyrimidine derivatives have been shown to trigger apoptosis through various interconnected pathways.

A key mechanism involves the modulation of the Bax/Bcl-2 protein ratio. nih.govresearchgate.net Bcl-2 is an anti-apoptotic protein, while Bax is pro-apoptotic. An increase in the Bax/Bcl-2 ratio makes cells more susceptible to apoptosis. nih.govresearchgate.net Studies on pyrimidine derivatives have demonstrated their ability to upregulate the expression of Bax and downregulate Bcl-2, thereby shifting the balance towards apoptosis. nih.govijper.org This alteration in the Bax/Bcl-2 ratio often leads to a loss of mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway. nih.gov The disruption of the mitochondrial membrane results in the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm.

The release of cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. dovepress.com Specifically, it leads to the formation of the apoptosome and the activation of caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3 and caspase-7. ijper.org The activation of these executioner caspases is a hallmark of apoptosis, leading to the cleavage of various cellular substrates and ultimately, cell death. nih.govijper.org Research on certain pyrimidine derivatives has confirmed their ability to induce the activation of caspase-3/7, leading to the execution of the apoptotic program. nih.govnih.gov

Cell Cycle Arrest Mechanisms (e.g., G0/G1, G2/M, S-phase)

The cell cycle is a tightly regulated process that governs cell division. Dysregulation of the cell cycle is a fundamental characteristic of cancer cells, leading to uncontrolled proliferation. Pyrimidine derivatives have been found to interfere with the cell cycle progression in cancer cells, inducing arrest at specific phases.

Several studies have reported that pyrimidine analogues can cause cell cycle arrest at the G2/M phase. nih.gov This arrest prevents cells from entering mitosis, thereby inhibiting cell division. The mechanism behind this G2/M arrest often involves the modulation of key regulatory proteins. For instance, some pyrimidine derivatives have been shown to down-regulate the expression of cyclin-dependent kinase 1 (CDK1) and cyclin B1, which are essential for the G2/M transition.

In addition to the G2/M phase, pyrimidine derivatives have also been observed to induce cell cycle arrest at the G0/G1 and S phases. nih.govmdpi.com Arrest at the G0/G1 phase prevents cells from initiating DNA synthesis, while S-phase arrest halts the process of DNA replication. nih.govresearchgate.net The ability of these compounds to halt the cell cycle at different checkpoints highlights their potential as anti-proliferative agents. For example, some fused chromenopyrimidines have shown the ability to cause cell cycle arrest and have been identified as potential dual Bcl-2 and Mcl-1 inhibitors. mdpi.com

Anti-inflammatory Mechanisms

Cyclooxygenase (COX-1/COX-2) Enzyme Inhibition

Cyclooxygenase (COX) enzymes are key players in the inflammatory process, responsible for the synthesis of prostaglandins. There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and primarily associated with inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

Several pyrimidine derivatives have been identified as potent and selective inhibitors of the COX-2 enzyme. dntb.gov.uamdpi.comnih.gov In vitro assays have demonstrated that certain pyrimidine analogues exhibit a higher affinity for the COX-2 isoform over COX-1. mdpi.com The inhibitory activity of these compounds is often comparable to that of established COX-2 inhibitors like meloxicam. mdpi.com The pyrimidine scaffold is considered a promising framework for the development of novel COX-2 inhibitors. mdpi.com

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Pyrimidine Derivative L1>1001.2>83.3
Pyrimidine Derivative L2>1001.5>66.7
Piroxicam (Reference)2.53.50.71
Meloxicam (Reference)151.113.6

Data adapted from studies on pyrimidine derivatives. The specific IC50 values for this compound are not available in the provided search results. mdpi.com

Inducible Nitric Oxide Synthase (iNOS) Modulation

Inducible nitric oxide synthase (iNOS) is another important enzyme involved in the inflammatory response. mdpi.com While nitric oxide (NO) produced by other NOS isoforms has physiological roles, the large amounts of NO generated by iNOS during inflammation can contribute to tissue damage. mdpi.com Therefore, modulation of iNOS activity is a valid anti-inflammatory strategy.

Research into pyrimidine derivatives has revealed their potential to inhibit iNOS. For example, novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory properties, showing significant inhibition of iNOS. nih.gov Some of these compounds displayed high iNOS inhibitory activities with IC50 values in the low micromolar range. nih.gov Furthermore, thieno[3,2-d]pyrimidine (B1254671) derivatives have been found to inhibit the stabilization of iNOS dimers, leading to potent inhibition of the enzyme. mdpi.com This suggests that pyrimidine-based compounds can interfere with iNOS function through different mechanisms, making them versatile candidates for the development of new anti-inflammatory agents.

Other Investigated Biological Target Interactions (e.g., Thioredoxin Glutathione (B108866) Reductase (TGR), GLUT4 protein for anti-diabetic potential)

Thioredoxin Glutathione Reductase (TGR)

The thioredoxin system, which includes thioredoxin reductase, is a major antioxidant system in cells, crucial for maintaining redox homeostasis. Thioredoxin glutathione reductase (TGR) is a key enzyme in this system in some organisms. Given that the thiol group in this compound is a reactive moiety, it is plausible that it could interact with enzymes like TGR that have active site cysteine or selenocysteine (B57510) residues. Pharmacological inhibition of the thioredoxin system has been explored as a therapeutic strategy, particularly in cancer, where cancer cells often have an altered redox state. nih.govnih.gov Dual inhibition of the glutathione and thioredoxin systems has been shown to synergistically kill colorectal carcinoma stem cells. nih.gov While direct evidence for the interaction of this compound with TGR is not available in the provided search results, the chemical nature of the compound suggests that this is a potential area for future investigation.

GLUT4 protein for anti-diabetic potential

The glucose transporter 4 (GLUT4) is an insulin-regulated glucose transporter found primarily in adipose tissues and striated muscle. nih.gov In response to insulin, GLUT4 translocates from intracellular vesicles to the plasma membrane, facilitating the uptake of glucose from the bloodstream. nih.govnih.gov Impaired GLUT4 translocation is a key feature of type 2 diabetes. mdpi.com Therefore, compounds that can promote the expression or translocation of GLUT4 have potential as anti-diabetic agents. frontiersin.org Various dietary flavonoids and other small molecules have been shown to modulate GLUT4 activity. nih.gov While there is no direct evidence from the provided search results linking this compound to GLUT4 modulation, the search for small molecules that can enhance glucose uptake via this transporter is an active area of research in diabetes drug discovery.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(4-Methoxyphenyl)pyrimidine-4-thiol, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves condensation reactions between 4-methoxybenzaldehyde derivatives and thiourea under acidic or basic conditions. For instance, highlights the use of thiourea derivatives in forming the pyrimidine core. Solvents like dimethyl sulfoxide (DMSO) or dichloromethane are critical for solubility and reaction efficiency, while temperature control (e.g., reflux at 80–100°C) prevents intermediate decomposition . Purification via column chromatography or recrystallization ensures high purity (>95%), as validated by HPLC in .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for confirming substituent positions and aromatic proton environments (e.g., methoxy group at δ ~3.8 ppm and pyrimidine protons at δ ~8.0–9.0 ppm) .
  • IR Spectroscopy : The thiol (-SH) stretch (~2500–2600 cm1^{-1}) and carbonyl (C=O) vibrations (~1650–1700 cm1^{-1}) validate functional groups .
  • X-ray Crystallography : Resolves conformational details, such as dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups in ).

Q. What are the primary biological activities reported for this compound, and what in vitro models are used for screening?

  • Methodological Answer : The compound exhibits antimicrobial and anticancer potential. Studies in and use bacterial/fungal strains (e.g., E. coli, C. albicans) for antimicrobial assays and cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity screening via MTT assays. Enzyme inhibition assays (e.g., kinase or protease targets) are employed to identify mechanistic pathways .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data across studies involving this compound derivatives?

  • Methodological Answer : Contradictions often arise from variations in substituent groups (e.g., piperidine vs. mercapto groups at position 2 in ) or purity differences. Strategies include:

  • Structural Reanalysis : Verify compound integrity via X-ray crystallography () or 2D NMR (e.g., HSQC, HMBC).
  • Batch Reproducibility : Standardize synthetic protocols (e.g., solvent ratios, catalyst loadings) and validate purity with HPLC-MS .
  • Biological Replication : Use isogenic cell lines or animal models to control genetic variability .

Q. What computational methods are employed to predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Simulates binding affinities to enzymes (e.g., kinases) using software like AutoDock Vina. The methoxyphenyl group’s electron-donating effects enhance π-π stacking with aromatic residues .
  • QSAR Modeling : Correlates substituent electronic parameters (Hammett constants) with bioactivity. ’s NIST data on methoxy group effects supports these models .
  • MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales .

Q. How does the 4-methoxyphenyl substituent influence the compound’s electronic properties and reactivity in further derivatization?

  • Methodological Answer : The methoxy group’s electron-donating nature increases electron density on the pyrimidine ring, enhancing nucleophilic substitution at position 2 or 4 (). This is validated by DFT calculations showing reduced LUMO energy (-1.8 eV) at the pyrimidine core, facilitating electrophilic attacks. Substituent effects are further quantified via Hammett plots using σ+^+ values from .

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